3-chloro-N,N-dimethylbenzamide
Overview
Description
3-Chloro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and the amide nitrogen is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N,N-dimethylbenzamide typically involves the chlorination of N,N-dimethylbenzamide. One common method includes the reaction of N,N-dimethylbenzamide with a chlorinating agent such as thionyl chloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted benzamides.
Reduction: Formation of N,N-dimethylbenzylamine.
Oxidation: Formation of 3-chlorobenzoic acid.
Scientific Research Applications
3-Chloro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzamides.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
4-Chloro-N,N-dimethylbenzamide: Similar structure but with the chlorine atom at the fourth position.
3-Bromo-N,N-dimethylbenzamide: Bromine atom instead of chlorine at the third position.
3-Amino-N,N-dimethylbenzamide: Amino group instead of chlorine at the third position.
Uniqueness: 3-Chloro-N,N-dimethylbenzamide is unique due to the presence of the chlorine atom at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
3-chloro-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXDHOISXRKLGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403596 | |
Record name | Benzamide, 3-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24167-52-0 | |
Record name | Benzamide, 3-chloro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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